4-(2-Hydroxypropan-2-yl)phenol basic properties
4-(2-Hydroxypropan-2-yl)phenol basic properties
An In-Depth Technical Guide to the Core Properties of 4-(2-Hydroxypropan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 4-(2-hydroxypropan-2-yl)phenol, a molecule of interest in synthetic and pharmaceutical chemistry. While structurally related to the well-known Bisphenol A (BPA), this compound possesses a unique combination of a phenol and a tertiary alcohol, conferring distinct chemical properties. This document delves into its fundamental physicochemical characteristics, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its toxicological profile and likely metabolic fate. For the drug development professional, this guide positions 4-(2-hydroxypropan-2-yl)phenol not as a therapeutic agent in itself, due to a lack of extensive biological activity data, but as a valuable and versatile building block in the synthesis of more complex molecular architectures. Detailed, field-proven protocols for its synthesis and analytical characterization are provided to support practical laboratory applications.
Introduction: Chemical Identity and Structural Context
4-(2-Hydroxypropan-2-yl)phenol, with the CAS Number 2948-47-2, is an aromatic organic compound featuring a phenol ring substituted at the para position with a 2-hydroxypropan-2-yl group.[1] Its structure combines a nucleophilic aromatic ring and two hydroxyl groups of differing reactivity—one phenolic and one tertiary aliphatic.
It is critical to distinguish 4-(2-hydroxypropan-2-yl)phenol from its more widely known and studied relative, 4,4'-(propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA).[2] While both share a common isopropylidene bridge origin, 4-(2-hydroxypropan-2-yl)phenol is a monophenolic species, which fundamentally alters its biological and chemical profile. This guide will focus exclusively on the properties and potential of this monophenolic derivative.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of 4-(2-hydroxypropan-2-yl)phenol are summarized below, providing essential data for solubility, permeability, and formulation considerations.
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-hydroxypropan-2-yl)phenol | [1] |
| CAS Number | 2948-47-2 | [3][4] |
| Molecular Formula | C₉H₁₂O₂ | [1][3] |
| Molecular Weight | 152.19 g/mol | [1][4] |
| Melting Point | 105-107 °C | [4] |
| pKa (Predicted) | 10.01 ± 0.26 | [3] |
| XLogP3 (Octanol-Water Partition Coefficient) | 1.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 40.5 Ų | [1][3] |
| SMILES | CC(C)(C1=CC=C(C=C1)O)O | [1] |
| InChIKey | PMZXHWXCHFTBFZ-UHFFFAOYSA-N | [3][4] |
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of 4-(2-hydroxypropan-2-yl)phenol involves the nucleophilic addition of a methyl organometallic reagent to 4-hydroxyacetophenone. The Grignard reaction, utilizing methylmagnesium bromide, is a classic and efficient choice for this transformation.[5][6]
The causality for this synthetic choice is rooted in the high nucleophilicity of the Grignard reagent and the electrophilicity of the ketone's carbonyl carbon.[7] The phenolic proton of 4-hydroxyacetophenone is acidic and will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: the first to deprotonate the phenol, and the second to perform the nucleophilic addition to the ketone. An alternative, though more costly, approach would involve protecting the phenolic hydroxyl group prior to the Grignard reaction.
A generalized workflow for this synthesis is presented below.
Caption: Generalized workflow for the Grignard synthesis of 4-(2-hydroxypropan-2-yl)phenol.
A detailed, self-validating protocol for this synthesis is provided in Section 6.1.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-(2-hydroxypropan-2-yl)phenol is dictated by its two key functional groups: the phenol and the tertiary benzylic alcohol.
-
Phenolic Hydroxyl Group: This group makes the aromatic ring highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) ortho to the hydroxyl group. The hydroxyl proton is acidic (predicted pKa ~10.01) and can be deprotonated by a suitable base to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions.[3] This functionality is key for incorporating the molecule into larger structures via ether or ester linkages.[8]
-
Tertiary Benzylic Alcohol: The tertiary alcohol is resistant to oxidation under standard conditions. However, under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water generates a tertiary benzylic carbocation. This carbocation is highly stabilized by both hyperconjugation from the methyl groups and resonance with the adjacent phenyl ring, making it a key reactive intermediate.[9][10] This intermediate can then be attacked by nucleophiles or undergo elimination to form an alkene. This reactivity profile allows for the substitution of the hydroxyl group, providing a route to a variety of derivatives.[11]
Relevance in Pharmaceutical Sciences
While direct therapeutic applications for 4-(2-hydroxypropan-2-yl)phenol are not widely reported, its value to drug development professionals lies in its utility as a synthetic intermediate and its potential role as a metabolite.
Potential as a Building Block in Drug Synthesis
The dual functionality of the molecule makes it an attractive scaffold. The phenolic hydroxyl can be used as a handle to attach the molecule to a larger pharmacophore, potentially improving water solubility or providing a key hydrogen bonding interaction with a biological target.[12] For instance, phenolic moieties are common in a wide range of biologically active compounds, including antioxidants, anti-inflammatory agents, and anticancer drugs.[13][14] The tertiary alcohol can be derivatized or used as a synthetic precursor to introduce other functional groups.
Metabolic Profile and Pharmacokinetics
In the absence of specific metabolic studies on 4-(2-hydroxypropan-2-yl)phenol, its metabolic fate can be predicted based on the well-established metabolism of other simple phenols.[15] If absorbed, the compound would likely undergo Phase II metabolism primarily in the liver.[16] The principal metabolic pathways would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[15] These conjugation reactions attach highly polar glucuronic acid or sulfate moieties to the phenolic hydroxyl group, dramatically increasing water solubility and facilitating rapid renal excretion.[16] This detoxification pathway is common for xenobiotics containing phenolic groups.[17]
Caption: Predicted Phase II metabolic pathway for 4-(2-hydroxypropan-2-yl)phenol.
Toxicological Profile and Safety Considerations
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(2-hydroxypropan-2-yl)phenol presents several hazards. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye damage (Category 1). It may also cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and analysis of 4-(2-hydroxypropan-2-yl)phenol. These methods are based on established chemical principles and represent self-validating systems for producing and characterizing the compound with high purity.
Protocol for Synthesis via Grignard Reaction
Objective: To synthesize 4-(2-hydroxypropan-2-yl)phenol from 4-hydroxyacetophenone.
Materials:
-
4-hydroxyacetophenone
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide or methyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.5 equivalents) to the flask. Add a single crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve methyl iodide (2.5 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated upon color change (disappearance of iodine color) and gentle refluxing.
-
Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition is complete, stir the mixture for 1 hour at room temperature.[18]
-
-
Grignard Addition:
-
In a separate flame-dried flask, dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent (2.2 equivalents) to the stirred solution of 4-hydroxyacetophenone via cannula or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[18]
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[18]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate gradient of hexane and ethyl acetate to yield the pure product.
-
Protocol for Purity Analysis by HPLC
Objective: To determine the purity of synthesized 4-(2-hydroxypropan-2-yl)phenol using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[19][20]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]
-
Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[19]
-
Mobile Phase B: Acetonitrile or Methanol.[19]
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 25-30 °C.[21]
-
Detection Wavelength: Monitor at ~278 nm, characteristic for phenolic compounds.[22]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions for a calibration curve if quantification is needed.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.[21]
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Run a gradient elution method for optimal separation of the product from any potential impurities or starting materials. A typical gradient might be:
-
0-20 min: 10-80% B
-
20-25 min: 80-10% B
-
25-30 min: Hold at 10% B
-
-
Inject the standard and sample solutions.
-
-
Data Analysis: Identify the peak corresponding to 4-(2-hydroxypropan-2-yl)phenol by comparing its retention time to that of a reference standard. Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion and Future Perspectives
4-(2-Hydroxypropan-2-yl)phenol is a structurally interesting molecule with well-defined physicochemical properties and predictable reactivity. While it is not a primary candidate for direct therapeutic use based on current knowledge, its true value for the pharmaceutical industry lies in its potential as a versatile synthetic building block. The presence of two distinct and modifiable hydroxyl groups allows for its incorporation into a wide array of more complex molecules. Future research should focus on exploring the synthesis of novel derivatives and evaluating their biological activities, thereby leveraging the unique chemical scaffold that 4-(2-hydroxypropan-2-yl)phenol provides.
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